molecular formula C20H15NO5 B4791863 phenyl 3-[(4-nitrophenoxy)methyl]benzoate

phenyl 3-[(4-nitrophenoxy)methyl]benzoate

Cat. No.: B4791863
M. Wt: 349.3 g/mol
InChI Key: QKRFVQYSZCMNEZ-UHFFFAOYSA-N
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Description

Phenyl 3-[(4-nitrophenoxy)methyl]benzoate is an organic compound characterized by the presence of a phenyl group, a nitrophenoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 3-[(4-nitrophenoxy)methyl]benzoate typically involves the esterification of 3-[(4-nitrophenoxy)methyl]benzoic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-[(4-nitrophenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: 3-[(4-aminophenoxy)methyl]benzoate.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: 3-[(4-nitrophenoxy)methyl]benzoic acid and phenol.

Scientific Research Applications

Phenyl 3-[(4-nitrophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl 3-[(4-nitrophenoxy)methyl]benzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The ester bond can be hydrolyzed to release active components that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Phenyl 3-[(4-nitrophenoxy)methyl]benzoate can be compared with other similar compounds such as:

    Phenyl benzoate: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.

    4-Nitrophenyl benzoate: Contains a nitro group directly attached to the phenyl ring, which can influence its reactivity and applications.

    3-[(4-Nitrophenoxy)methyl]benzoic acid: The carboxylic acid form of the compound, which can be used as a precursor in esterification reactions.

Properties

IUPAC Name

phenyl 3-[(4-nitrophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(26-19-7-2-1-3-8-19)16-6-4-5-15(13-16)14-25-18-11-9-17(10-12-18)21(23)24/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRFVQYSZCMNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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